REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[C:11]([N+:18]([O-])=O)[CH:12]=3)[S:7][C:6]=2[CH:5]=1)([O-])=O.NN>C(O)C>[NH2:18][C:11]1[CH:10]=[CH:9][C:8]2[S:7][C:6]3[C:15](=[CH:16][CH:17]=[C:4]([NH2:1])[CH:5]=3)[S:14][C:13]=2[CH:12]=1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2SC3=CC=C(C=C3SC2C=C1)[N+](=O)[O-]
|
Name
|
graphite
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with continued stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for over night
|
Type
|
FILTRATION
|
Details
|
filter through a short column of celite 545
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Type
|
CUSTOM
|
Details
|
the resulting white solid was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
It was then recrystallized from CHCl3
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=2SC3=CC=C(C=C3SC2C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |